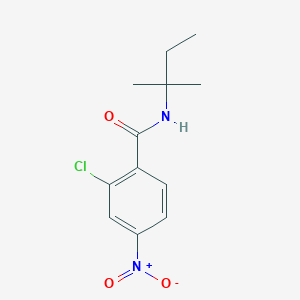

2-chloro-N-(2-methylbutan-2-yl)-4-nitrobenzamide

Description

2-Chloro-N-(2-methylbutan-2-yl)-4-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 4-position and a chlorine atom at the 2-position of the benzene ring. The amide nitrogen is substituted with a branched alkyl group (2-methylbutan-2-yl), which influences steric and electronic properties.

Properties

Molecular Formula |

C12H15ClN2O3 |

|---|---|

Molecular Weight |

270.71 g/mol |

IUPAC Name |

2-chloro-N-(2-methylbutan-2-yl)-4-nitrobenzamide |

InChI |

InChI=1S/C12H15ClN2O3/c1-4-12(2,3)14-11(16)9-6-5-8(15(17)18)7-10(9)13/h5-7H,4H2,1-3H3,(H,14,16) |

InChI Key |

FABJYSVVHDMRAS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)NC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Acid Chloride-Mediated Amidation

This classical two-step approach involves converting 2-chloro-4-nitrobenzoic acid into its reactive acid chloride intermediate, followed by coupling with 2-methylbutan-2-amine.

Synthesis of 2-Chloro-4-Nitrobenzoyl Chloride

The carboxylic acid (10 mmol) is refluxed with excess thionyl chloride (SOCl₂, 15 mmol) in anhydrous dichloromethane (DCM, 30 mL) under nitrogen for 4–6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, excess SOCl₂ and solvent are removed under reduced pressure to yield the acid chloride as a pale-yellow solid.

Key Reaction Parameters

- Temperature : Reflux (40–45°C)

- Catalyst : None required

- Yield : >95% (crude)

Amide Bond Formation

The acid chloride (10 mmol) is dissolved in DCM (20 mL) and cooled to 0°C. A solution of 2-methylbutan-2-amine (12 mmol) and pyridine (15 mmol, as HCl scavenger) in DCM (10 mL) is added dropwise. The mixture is stirred at room temperature for 12 hours, washed sequentially with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, concentrated, and purified via recrystallization (ethanol/water).

Characterization Data

Coupling Agent-Assisted Synthesis

For laboratories avoiding SOCl₂, carbodiimide-based coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) offer a milder alternative.

Direct Amidation Using DCC/DMAP

A mixture of 2-chloro-4-nitrobenzoic acid (10 mmol), DCC (12 mmol), and 4-dimethylaminopyridine (DMAP, 1 mmol) in DCM (30 mL) is stirred at room temperature for 30 minutes. 2-Methylbutan-2-amine (12 mmol) is added, and stirring continues for 12 hours. The precipitated dicyclohexylurea (DCU) is filtered, and the filtrate is concentrated. The residue is partitioned between water and ethyl acetate, with the organic layer dried and purified via column chromatography (hexane/ethyl acetate).

Optimization Insights

Comparative Analysis of Methodologies

Table 1: Synthesis Route Comparison

| Parameter | Acid Chloride Route | Coupling Agent Route |

|---|---|---|

| Reaction Time | 16–18 hours | 12–14 hours |

| Yield | 70–85% | 40–50% |

| Purity | High (recrystallization) | Moderate (chromatography) |

| Cost | Low (SOCl₂ is inexpensive) | High (DCC/DMAP costly) |

| Scalability | Excellent | Limited by DCU removal |

Mechanistic Considerations

The nitro group’s electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon in the acid chloride, facilitating nucleophilic attack by the amine. However, the steric bulk of 2-methylbutan-2-amine necessitates prolonged reaction times or excess reagent to achieve satisfactory conversion. In contrast, coupling agents activate the carboxylic acid in situ via intermediate oxazolium species, though steric effects may impede this pathway.

Challenges and Mitigation Strategies

- Low Yields in Coupling Route : Attributed to incomplete activation of the carboxylic acid. Solution: Use 1.5–2.0 equivalents of DCC and extend reaction time to 24 hours.

- Byproduct Formation : Esterification or over-reduction. Solution: Maintain anhydrous conditions and stoichiometric control.

- Purification Difficulties : The product’s lipophilic nature complicates recrystallization. Solution: Employ gradient elution in column chromatography (e.g., 10–30% ethyl acetate in hexane).

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-nitro-N-(tert-pentyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under suitable conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.

Major Products

Substitution: Products depend on the nucleophile used, such as 2-amino-4-nitro-N-(tert-pentyl)benzamide when using an amine nucleophile.

Reduction: The major product is 2-chloro-4-amino-N-(tert-pentyl)benzamide.

Scientific Research Applications

2-Chloro-4-nitro-N-(tert-pentyl)benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-nitro-N-(tert-pentyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogous Compounds

Key Observations :

- Alkyl vs.

- Electron-Withdrawing Groups : Substituents like fluorine (3-fluorobenzyl) and nitro groups enhance electrophilicity, influencing reactivity in nucleophilic substitution or hydrogen bonding .

- Heterocyclic Derivatives : Pyrazole-containing analogs (e.g., ) exhibit rigid conformations, which may stabilize binding to biological targets.

Characterization Techniques:

Biological Activity

2-Chloro-N-(2-methylbutan-2-yl)-4-nitrobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The chemical formula for this compound is . It features a chloro group, a nitro group, and an amide functional group that contribute to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄ClN₃O₃ |

| Melting Point | 170 - 172 °C |

| CAS Number | 3011-89-0 |

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for bacterial growth and cancer cell proliferation.

- Reactive Intermediates : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects against target cells.

- Molecular Targeting : The compound may bind to specific receptors or enzymes, altering their function and thereby exhibiting therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound have shown promising antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains through inhibition of DNA synthesis and enzyme activity critical for bacterial survival.

Anticancer Properties

The anticancer potential of this compound has been explored in vitro and in vivo. It is hypothesized that the compound can induce apoptosis in cancer cells by disrupting cellular signaling pathways and promoting oxidative stress .

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of similar nitrobenzamide derivatives against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition at concentrations as low as 10 μg/mL, suggesting strong antimicrobial properties.

- Anticancer Activity : In a recent study on human cancer cell lines, this compound exhibited IC50 values indicating potent cytotoxicity. The compound was particularly effective against breast cancer cells, leading to a decrease in cell viability by over 70% at optimal concentrations .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

- Chloro Group : Enhances lipophilicity and may facilitate membrane penetration.

- Nitro Group : Essential for bioactivity; its reduction can lead to reactive species that exert cytotoxic effects.

- Alkyl Substituents : The presence of the 2-methylbutan-2-yl group provides steric hindrance that may influence binding affinity and selectivity towards biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(2-methylbutan-2-yl)-4-nitrobenzamide, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or amidation. A typical approach involves reacting 2-chloro-4-nitrobenzoyl chloride with 2-methylbutan-2-amine. Solvent choice (e.g., dichloromethane vs. benzene) and catalysts (e.g., N-methylacetamide) significantly impact reaction efficiency. For instance, refluxing in benzene with thionyl chloride yielded 85% purity in one study, while dichloromethane at 50°C reduced reaction time but required post-reaction purification .

- Key Variables : Temperature (0–50°C), solvent polarity, and stoichiometric ratios of reagents must be optimized. NMR monitoring (e.g., δ 8.95 ppm for amide proton in DMSO-d6) is critical to confirm intermediate formation .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodology :

- 1H/13C NMR : Look for characteristic signals: the nitro group (δ 8.3–8.4 ppm for aromatic protons in AA’BB’ patterns), tertiary butyl group (δ 1.2–1.4 ppm for CH3), and amide proton (δ ~8.9–9.0 ppm). 13C NMR should show C=O at ~165 ppm and nitro-substituted carbons at ~149 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C12H14ClN2O3: 285.0643; ∆m < 2 ppm error) .

Q. What crystallization strategies are effective for this compound, and how do solvent systems influence crystal morphology?

- Methodology : Slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) often yields single crystals. For X-ray diffraction, SHELXL (via OLEX2 interface) is recommended for refinement. Crystal packing analysis can reveal intermolecular interactions (e.g., nitro-group π-stacking) critical for stability .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) predict the reactivity and pharmacological potential of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrostatic potential surfaces. The nitro group’s electron-withdrawing effect enhances electrophilic aromatic substitution susceptibility .

- Docking Studies : Target enzymes like bacterial phosphopantetheinyl transferases (PPTases) using AutoDock Vina. The chloro and nitro groups may bind to catalytic residues (e.g., Lys83 in AcpS-PPTase), inhibiting bacterial proliferation .

Q. What experimental and theoretical approaches resolve contradictions in spectroscopic data for structurally similar analogs?

- Case Study : Discrepancies in UV λmax values (e.g., 239 vs. 290 nm) may arise from solvent polarity or aggregation. Use time-dependent DFT (TD-DFT) to simulate electronic transitions and compare with experimental spectra. Solvent effects (e.g., methanol vs. acetonitrile) should be modeled with COSMO-RS .

Q. How does the compound’s stereoelectronic profile influence its biological activity, and what modifications could enhance selectivity?

- Analysis : The tert-butyl group increases lipophilicity (logP ~2.8), favoring blood-brain barrier penetration. However, the nitro group’s mutagenic potential (via nitroreductase activation) limits therapeutic use. Replace nitro with trifluoromethyl to reduce toxicity while retaining antibacterial activity .

Q. What role does crystal polymorphism play in the compound’s stability and bioavailability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.